![molecular formula C18H19ClN6O2 B2648116 9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921858-32-4](/img/structure/B2648116.png)
9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a complex organic molecule. It is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine nucleus . This type of compound is part of a larger class of molecules known as triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known to show versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . For certain derivatives, the combination of Boc and Cbz protecting groups was applied to access difunctional derivatives .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The presence of piperazine or piperidine in the structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been reported to enhance their antimicrobial properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant application of triazolo-purine derivatives involves their synthesis and evaluation for biological activities. These compounds have been synthesized and assessed for their in vitro anti-proliferative activity against human cancer cell lines, indicating their potential as anticancer agents. The synthesis approaches can vary, aiming to enhance the bioactivity of these compounds against specific targets. For example, fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives were synthesized and showed strong activity against certain cancer cell lines, comparable to standard drugs like doxorubicin (E. Ramya Sucharitha et al., 2021).
Antimicrobial and Antiviral Activities
Triazolo-purine derivatives have also been explored for their antimicrobial and antiviral potentials. The ability of these compounds to inhibit the growth of various microbial strains or to act against viral infections highlights their versatility in medicinal chemistry. Some derivatives were synthesized and demonstrated considerable activity against specific pathogens, suggesting their application in developing new antimicrobial agents (F. Ashour et al., 2012).
Chemical Properties and Reactions
The chemical reactivity and properties of triazolo-purine derivatives are another area of scientific interest. Studies on their synthesis, including green chemistry approaches and catalyst-free methods, contribute to the development of more efficient and environmentally friendly chemical processes. The exploration of new protocols for their synthesis underlines the continuous effort to optimize reaction conditions and to discover novel derivatives with enhanced properties or applications (B. Karami et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is an urgent need . Therefore, the design and synthesis of new molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as the thioglycoside derivatives, are potential future directions .
Propiedades
IUPAC Name |
5-butyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-4-5-10-24-13-15(22(2)18(27)23(3)16(13)26)25-14(20-21-17(24)25)11-6-8-12(19)9-7-11/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGKNXJIZJLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2648037.png)
![tert-butyl N-[(4-methylpiperazin-2-yl)methyl]carbamate](/img/structure/B2648039.png)
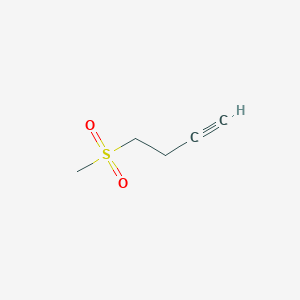
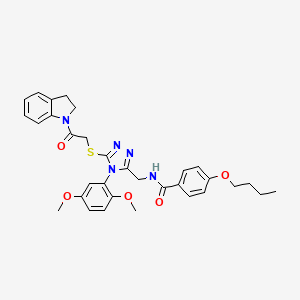
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2648045.png)
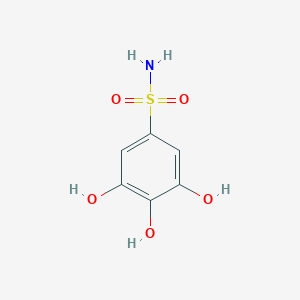
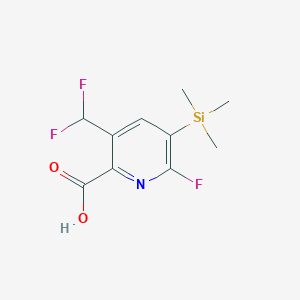
![N-[(2-Thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2648049.png)
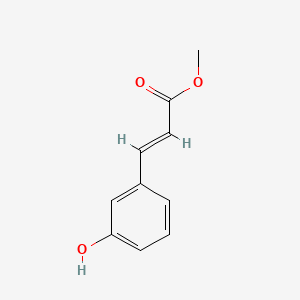
![2-[5-(4-Chloro-2-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2648052.png)

![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2648056.png)